molecular formula C21H17ClN2O2 B2769031 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-22-9

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2769031
CAS No.: 899973-22-9
M. Wt: 364.83
InChI Key: OEEUMMUJRBYRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C21H17ClN2O2 and its molecular weight is 364.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16ClN3OC_{17}H_{16}ClN_{3}O

This complex structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains and fungi. The compound's ability to inhibit microbial growth can be attributed to its interaction with microbial cell membranes and metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleAntifungal

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in several studies. It can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. A comparative study demonstrated that the compound exhibited a significant reduction in edema in animal models.

CompoundIC50 (μg/mL)Reference
This compound54.65
Celecoxib (standard)50.00

Anticancer Activity

The anticancer potential of this compound is supported by various studies showing its cytotoxic effects against different cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation through modulation of signaling pathways.

Cancer Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)12.34
HeLa (cervical cancer)8.76

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives similar to this compound. These derivatives were tested for their antimicrobial and anti-inflammatory properties using standard protocols such as the agar diffusion method and carrageenan-induced paw edema model.

Findings from Case Studies:

  • Antimicrobial Efficacy : The synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Safety Profile : Histopathological analysis indicated minimal toxicity in vital organs at therapeutic doses.
  • Mechanism Insights : In vitro studies revealed that the compound inhibited COX enzymes selectively, suggesting a targeted approach to inflammation management.

Properties

IUPAC Name

9-chloro-5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-4-6-14(7-5-13)17-12-18-16-11-15(22)8-9-19(16)26-21(24(18)23-17)20-3-2-10-25-20/h2-11,18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUMMUJRBYRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.